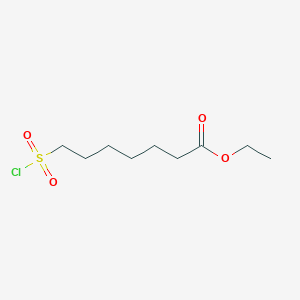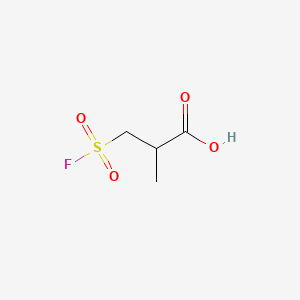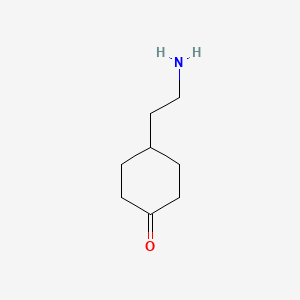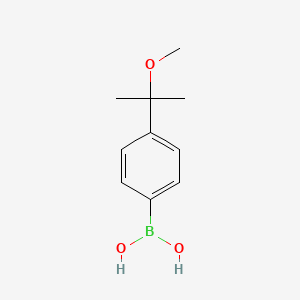![molecular formula C9H17ClN2O B13470814 2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride](/img/structure/B13470814.png)
2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride typically involves the reaction of piperidine derivatives with methoxymethyl chloride and acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction conditions are optimized to maximize yield and purity. The final product is then isolated and purified using industrial-scale purification methods such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides (e.g., HCl, HBr) or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Methoxymethyl)-5-(piperidin-3-yl)-1,3,4-oxadiazole
- 3-(Methoxymethyl)-5-(trichloromethyl)-1,2,4-oxadiazole
- 3-(2-Methoxyethyl)-5-(trichloromethyl)-1,2,4-oxadiazole
Uniqueness
2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H17ClN2O |
|---|---|
Molekulargewicht |
204.70 g/mol |
IUPAC-Name |
2-[3-(methoxymethyl)piperidin-3-yl]acetonitrile;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c1-12-8-9(4-5-10)3-2-6-11-7-9;/h11H,2-4,6-8H2,1H3;1H |
InChI-Schlüssel |
PSROKEAGNGWMKP-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1(CCCNC1)CC#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


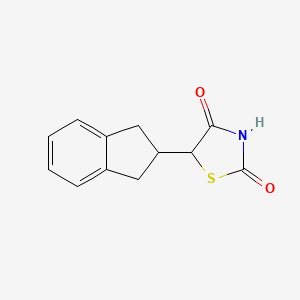
![Methyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octane-6-carboxylate](/img/structure/B13470740.png)


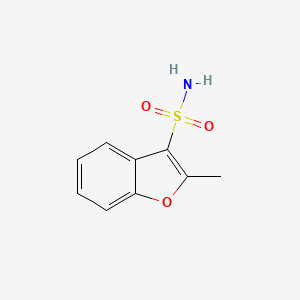
![Methyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate hydrochloride](/img/structure/B13470771.png)

![3-[4-(Fluorosulfonyl)phenyl]prop-2-enoic acid](/img/structure/B13470779.png)
